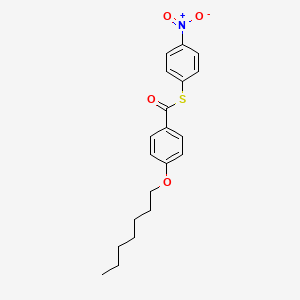
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate: is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a nitrophenyl group and a heptyloxy group, along with a carbothioate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate typically involves the reaction of 4-nitrophenyl thiol with 4-(heptyloxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate can undergo various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: 4-Aminophenyl 4-(heptyloxy)benzene-1-carbothioate.
Oxidation: Corresponding aldehydes or carboxylic acids from the heptyloxy group.
Applications De Recherche Scientifique
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the heptyloxy group can interact with hydrophobic regions of target molecules. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Methoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Chlorophenyl) 4-(heptyloxy)benzene-1-carbothioate
Uniqueness
S-(4-Nitrophenyl) 4-(heptyloxy)benzene-1-carbothioate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs.
Propriétés
Numéro CAS |
61519-03-7 |
|---|---|
Formule moléculaire |
C20H23NO4S |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
S-(4-nitrophenyl) 4-heptoxybenzenecarbothioate |
InChI |
InChI=1S/C20H23NO4S/c1-2-3-4-5-6-15-25-18-11-7-16(8-12-18)20(22)26-19-13-9-17(10-14-19)21(23)24/h7-14H,2-6,15H2,1H3 |
Clé InChI |
LCJYRKQJWLXABR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-(chloromethyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B14584350.png)
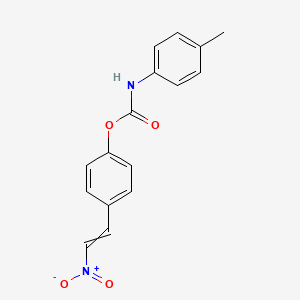

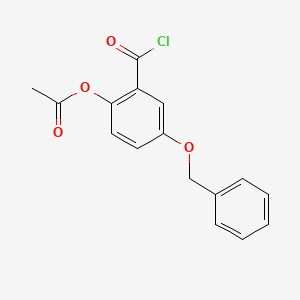
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
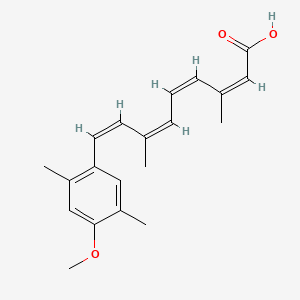
![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

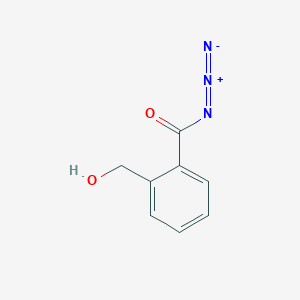
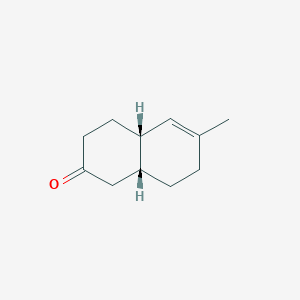
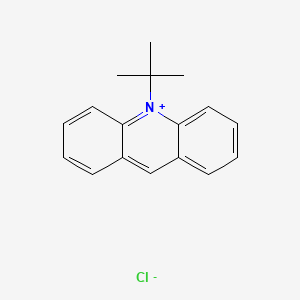
![{2-[Dimethyl(2-methylbut-3-en-1-yl)silyl]phenyl}(dimethyl)phenylsilane](/img/structure/B14584420.png)
